Nvp-cee321
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CEE321 is a synthetic organic compound that functions as a pan-Janus kinase (JAK) inhibitor. It was designed for its anti-inflammatory potential and is primarily used in the treatment of atopic dermatitis. CEE321 exhibits limited systemic exposure following topical application, making it a novel “soft drug” in the class of anti-inflammatory JAK inhibitors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CEE321 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific aniline derivatives with pyridine carboxamides under controlled conditions.
Functionalization: The core structure is further functionalized by introducing various substituents to enhance its inhibitory activity against JAK kinases.
Purification: The final compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and efficacy.
Industrial Production Methods
Industrial production of CEE321 follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors to produce the intermediate compounds.
Continuous flow synthesis: This method is employed to enhance the efficiency and yield of the final product.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
CEE321 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: CEE321 can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of CEE321 with modified functional groups, which can exhibit different levels of inhibitory activity against JAK kinases .
Wissenschaftliche Forschungsanwendungen
CEE321 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving JAK inhibitors and their chemical properties.
Biology: CEE321 is employed in biological assays to study the inhibition of JAK kinases and their role in cytokine signaling.
Medicine: The compound is used in clinical trials for the treatment of atopic dermatitis and other inflammatory conditions.
Industry: CEE321 is utilized in the development of topical formulations for anti-inflammatory treatments .
Wirkmechanismus
CEE321 exerts its effects by inhibiting the activity of JAK kinases, specifically JAK1, JAK2, JAK3, and TYK2. These kinases play a crucial role in cytokine signaling pathways, which are involved in various immune responses. By inhibiting these kinases, CEE321 reduces the production of pro-inflammatory cytokines, thereby alleviating inflammation and related symptoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ruxolitinib: Another JAK inhibitor used for the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A JAK inhibitor used for the treatment of rheumatoid arthritis and psoriatic arthritis.
Baricitinib: Used for the treatment of rheumatoid arthritis and COVID-19
Uniqueness of CEE321
CEE321 is unique due to its limited systemic exposure and high clearance in vivo, making it suitable for topical application. Unlike other JAK inhibitors that are administered orally or intravenously, CEE321 is designed as a “soft drug” to minimize systemic side effects while providing effective local treatment .
Eigenschaften
Molekularformel |
C18H16ClN5O |
---|---|
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
4-(2-chloroanilino)-6-[(6-methylpyridin-2-yl)amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H16ClN5O/c1-11-5-4-8-16(22-11)24-17-9-15(12(10-21-17)18(20)25)23-14-7-3-2-6-13(14)19/h2-10H,1H3,(H2,20,25)(H2,21,22,23,24) |
InChI-Schlüssel |
OYWNKAAPXTYEBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3Cl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.